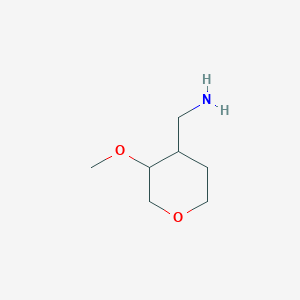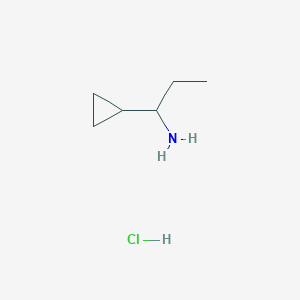
1-Cyclopropylpropan-1-amine hydrochloride
Descripción general
Descripción
1-Cyclopropylpropan-1-amine hydrochloride is a chemical compound with the CAS Number: 677742-41-5 . It has a molecular weight of 135.64 and its IUPAC name is ®-1-cyclopropylpropan-1-amine hydrochloride . It is stored at a temperature of 4 degrees Celsius . The compound is a powder in its physical form .
Synthesis Analysis
The synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been achieved through the Curtius degradation method . The carbamate 3 was deprotected with hydrogen chloride in diethyl ether to give the (1-cyclopropyl)cyclopropylamine hydrochloride (4·HCl) in 87% yield .Molecular Structure Analysis
The InChI code for 1-Cyclopropylpropan-1-amine hydrochloride is 1S/C6H13N.ClH/c1-2-6 (7)5-3-4-5;/h5-6H,2-4,7H2,1H3;1H/t6-;/m1./s1 . The InChI key is KTMLAWBZUWUSDP-FYZOBXCZSA-N .Physical And Chemical Properties Analysis
1-Cyclopropylpropan-1-amine hydrochloride has a melting point of 254-256 degrees Celsius . It is a powder in its physical form .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
1-Cyclopropylpropan-1-amine hydrochloride is utilized in the enantioselective synthesis of biologically active compounds. Lifchits and Charette (2008) demonstrated its use in the synthesis of serotonin/norepinephrine reuptake inhibitors, highlighting its importance in the development of pharmaceuticals (Lifchits & Charette, 2008).
Organic Synthesis Techniques
The compound plays a role in advanced organic synthesis techniques. For example, in the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles, 1-Cyclopropylpropan-1-amine hydrochloride is a key intermediate, offering insights into reaction mechanisms and synthetic methodologies (Lifchits & Charette, 2008).
Biocatalytic Synthesis
In the field of biocatalysis, this chemical is a significant building block. Hugentobler et al. (2016) explored biocatalytic routes for its synthesis, emphasizing its relevance in eco-friendly and efficient chemical processes (Hugentobler et al., 2016).
Asymmetric Synthesis and Analgesic Activity
Its derivatives have been synthesized and studied for their analgesic activity. Takahashi et al. (1984) investigated optically pure derivatives, shedding light on the relationship between molecular structure and pharmacological effects (Takahashi et al., 1984).
Catalytic Reactions in Organic Chemistry
The compound is used in catalytic reactions to create complex organic structures. Feng et al. (2019) described its application in the enantioselective synthesis of polysubstituted aminocyclopropanes, demonstrating its versatility in organic synthesis (Feng et al., 2019).
Application in Polymer Science
In polymer science, 1-Cyclopropylpropan-1-amine hydrochloride has been used for the modification of natural polymers, as shown by Yang et al(2011) in their study on microencapsulation processes using modified alginate derivatives (Yang et al., 2011).
Chirality and Complex Formation
The compound's ability to form chiral complexes has been explored, as demonstrated by Ishizu and Noguchi (1998), who studied its complexation behavior with various amine hydrochlorides, emphasizing the significance of molecular chirality (Ishizu & Noguchi, 1998).
Development of New Protecting Groups
It has also been used in the development of new protecting groups for amines, as shown by Snider and Wright (2011). Their research highlights the innovation in synthetic chemistry and the creation of novel functional groups (Snider & Wright, 2011).
Synthesis of Complex Molecules
Additionally, 1-Cyclopropylpropan-1-amine hydrochloride is involved in the synthesis of complex molecules. Roje et al. (1998) utilized it in stereoselective cyclopropanation and ring-opening reactions, contributing to the synthesis of various pharmaceutical compounds (Roje et al., 1998).
Safety and Hazards
The safety information for 1-Cyclopropylpropan-1-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word is "Warning" .
Mecanismo De Acción
- Promethazine is an antagonist of several receptors, including:
- Antagonism of the mentioned receptors leads to various effects:
- Downstream Effects :
- Molecular and Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propiedades
IUPAC Name |
1-cyclopropylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-6(7)5-3-4-5;/h5-6H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLAWBZUWUSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hexahydrofuro[2,3-b]furan-2-one](/img/structure/B3323884.png)


![6-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3323895.png)
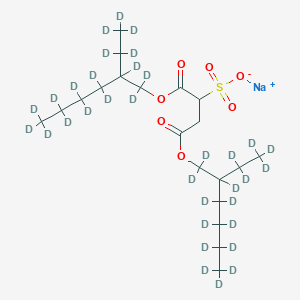
![3H-Benzo[d][1,2,3]triazin-4-one, 7-nitro-](/img/structure/B3323920.png)

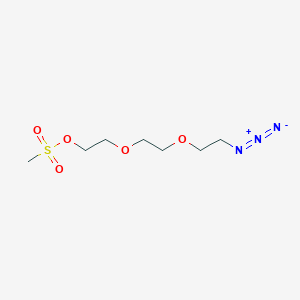
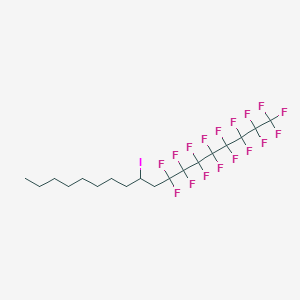

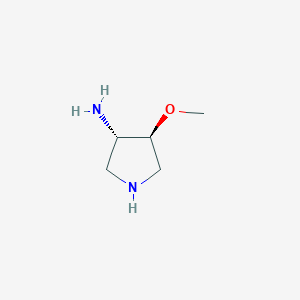
![Octahydro-2H-pyrido[4,3-b]morpholin-3-one](/img/structure/B3323958.png)
